Balamapimod
Description
Properties
IUPAC Name |
4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAKNHIXTWLGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467123 | |
| Record name | Balamapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863029-99-6 | |
| Record name | Balamapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Balamapimod in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Balamapimod (MKI-833) is an orally active, reversible small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Specifically, it shows selectivity for the α and β isoforms of p38 MAPK.[2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines, and plays a complex, often dual, role in cancer progression.[3][4] Depending on the tumor type and cellular context, p38 MAPK can act as either a tumor suppressor or a promoter of oncogenesis.[3][5]
Core Mechanism of Action in Cancer
This compound's primary mechanism of action in cancer cells is the inhibition of p38 MAPK, which subsequently modulates downstream signaling pathways integral to inflammation and cell survival. The p38 MAPK pathway, when activated by stressors, influences a wide array of cellular processes including cell cycle progression, apoptosis, and the production of inflammatory cytokines.[5][6][7]
In many cancers, chronic inflammation within the tumor microenvironment is a key driver of proliferation, angiogenesis, and metastasis.[8] The p38 MAPK pathway is a central mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). By inhibiting p38 MAPK, this compound effectively reduces the expression of these cytokines, thereby disrupting the inflammatory signaling that supports tumor growth.
Furthermore, the p38 MAPK pathway is implicated in the cellular response to chemotherapy. In some contexts, its activation can lead to drug resistance.[6][7][9] Therefore, inhibitors like this compound may also serve to sensitize cancer cells to conventional chemotherapeutic agents.[9]
Signaling Pathways
The canonical p38 MAPK signaling cascade begins with extracellular stimuli activating upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKK3 and MKK6). These MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK translocates to the nucleus where it phosphorylates various transcription factors, leading to changes in gene expression that mediate inflammatory responses and other cellular processes. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.
Caption: this compound inhibits p38 MAPK, blocking downstream inflammatory gene expression.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other p38 MAPK inhibitors across various cancer cell lines. This data highlights the potency of p38 inhibition in relevant cancer models.
| Compound | Cancer Type | Cell Line | IC50 (p38α) | Downstream Effect |
| This compound | Castration-Resistant Prostate Cancer | MR49F | Not Specified | Decreased cell proliferation and survival[2] |
| SB203580 | Colorectal Cancer | 5-FU-resistant cells | Not Specified | Increased sensitivity to 5-Fluorouracil[9] |
| Talmapimod | Multiple Myeloma | Not Specified | Not Specified | Reduces proliferation and adhesion[10] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the potency of this compound in inhibiting p38 MAPK activity.
Methodology:
-
Reagents and Materials: Recombinant active p38α kinase, kinase buffer, ATP, substrate peptide (e.g., biotinylated ATF2), this compound, detection antibody (e.g., anti-phospho-ATF2), and a suitable assay plate (e.g., 96-well microplate).
-
Assay Procedure: a. Serially dilute this compound to create a range of concentrations. b. In the assay plate, combine the recombinant p38α kinase, the substrate peptide, and the diluted this compound in the kinase buffer. c. Initiate the kinase reaction by adding a final concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based readout.
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Cytokine Production Assay
This protocol describes a method to assess the effect of a compound on cytokine secretion from cancer cells.
Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines by cancer cells.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line known to produce inflammatory cytokines) in appropriate media until they reach a suitable confluency.
-
Treatment: a. Seed the cells into a multi-well plate. b. Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours). c. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS]) to induce cytokine production. Include appropriate controls (untreated, vehicle-treated, and LPS-only).
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: a. Use a commercially available ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6). b. Follow the manufacturer's instructions to measure the concentration of the cytokine in the collected supernatants.
-
Data Analysis: a. Normalize the cytokine concentrations to the number of cells or total protein content. b. Compare the cytokine levels in the this compound-treated groups to the control groups to determine the extent of inhibition.
Caption: Experimental workflow for measuring cytokine inhibition in cell culture.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 7. mdpi.com [mdpi.com]
- 8. Interplay between Signaling Pathways and Tumor Microenvironment Components: A Paradoxical Role in Colorectal Cancer [mdpi.com]
- 9. Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Balamapimod: A Technical Deep-Dive into its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balamapimod (MKI-683) is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. The document details the scientific journey from initial concept to a clinical-stage compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex pathways and processes.
Discovery of this compound
The discovery of this compound emerged from a focused effort to identify novel small molecule inhibitors of p38 MAPK for the treatment of inflammatory diseases. While specific details regarding the initial high-throughput screening campaign that led to the identification of the initial lead compounds are not extensively published in publicly available literature, the development of this compound can be understood through the lens of a structured lead optimization process.
Lead Optimization Workflow: The general workflow for identifying and optimizing a clinical candidate like this compound typically involves several key stages, as depicted below. This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.
Figure 1: A generalized workflow for lead discovery and optimization.
Chemical Synthesis Pathway
The chemical synthesis of this compound is detailed in patent literature, specifically in patent US20090062281A1. The synthesis is a multi-step process involving the construction of the core heterocyclic structure followed by the addition of key functional groups.
Synthetic Scheme: A representative synthetic route to this compound is outlined below. The process involves the formation of a substituted pyrimidine core, followed by the introduction of the side chains that are crucial for its inhibitory activity and pharmacokinetic properties.
Figure 2: A simplified representation of the this compound synthesis pathway.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial pathway involved in the cellular response to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.
p38 MAPK Signaling Cascade: Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates a range of downstream substrates, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2). This leads to the production of pro-inflammatory cytokines and other mediators of inflammation. This compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade.
Figure 3: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data
While extensive quantitative data from head-to-head clinical trials are not widely available in the public domain, preclinical data and results from early-phase clinical studies have demonstrated the potential of this compound. The following tables summarize key in vitro and pharmacokinetic data.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Target | p38α MAPK |
| IC50 | Low nanomolar range |
| Cell-based Assay (LPS-stimulated TNF-α release) | Potent inhibition |
Table 2: Pharmacokinetic Properties of this compound (Reported in preclinical models)
| Parameter | Value |
| Bioavailability (Oral) | Moderate to High |
| Half-life (t1/2) | Favorable for once or twice-daily dosing |
| Distribution | Wide tissue distribution |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary. However, based on standard practices in medicinal chemistry and pharmacology, the following outlines the general methodologies that would have been employed.
General Protocol for In Vitro Kinase Assay:
-
Recombinant human p38α MAPK is incubated with a specific peptide substrate and ATP in a suitable buffer.
-
This compound, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
General Protocol for Cell-based TNF-α Release Assay:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are cultured in appropriate media.
-
The cells are pre-incubated with various concentrations of this compound for a specified time.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.
-
The inhibitory effect of this compound on TNF-α release is determined, and IC50 values are calculated.
Conclusion
This compound represents a significant advancement in the development of p38 MAPK inhibitors. Its discovery and optimization have followed a rational drug design approach, leading to a compound with potent and selective inhibitory activity against its target. The synthesis of this compound is well-defined, and its mechanism of action through the inhibition of the p38 MAPK signaling pathway provides a strong rationale for its investigation in inflammatory diseases. Further clinical development will be crucial to fully elucidate its therapeutic potential.
Balamapimod: A Technical Guide to p38 MAPK Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Balamapimod (also known as MKI-833), a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases and other conditions.[1][2][3] this compound has been investigated for its potential in treating various inflammatory conditions and cancer.[4]
The p38 MAPK Signaling Pathway and this compound's Mechanism of Action
The p38 MAPK signaling cascade is a crucial pathway involved in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] This pathway is activated by a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] The activation cascade involves upstream kinases, MKK3 and MKK6, which phosphorylate and activate p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182).[6] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional and post-transcriptional regulation of inflammatory gene expression.[6][7][8]
This compound is an orally active, reversible kinase inhibitor.[4] It exerts its effect by targeting the p38 MAPK enzyme. While specific details on this compound's binding are not extensively published, like many other p38 MAPK inhibitors, it is understood to be a competitive inhibitor that binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets.[5] This inhibition effectively blocks the signaling cascade, leading to a reduction in the production of inflammatory mediators.[3][5]
Quantitative Data on p38 MAPK Inhibitors
Table 1: In Vitro Inhibitory Activity of Selected p38 MAPK Inhibitors
| Compound | Target | IC50 (nM) | Assay Condition | Reference |
| LY2228820 (Ralimetinib) | p38α | 5.3 | Enzyme Assay | [9] |
| p38β | 3.2 | Enzyme Assay | [9] | |
| BIRB-796 (Doramapimod) | p38α | 38 | Enzyme Assay | N/A |
| p38β | 65 | Enzyme Assay | N/A | |
| RO-4402257 | p38α | 14 | Enzyme Assay | [10] |
| p38β | 0.48 | Enzyme Assay | [10] | |
| SB203580 | p38α | 50 | Enzyme Assay | [6] |
| p38β | 500 | Enzyme Assay | N/A |
Note: Data for various inhibitors are presented to illustrate typical potency ranges. IC50 values can vary based on assay conditions.
Table 2: Clinical Efficacy Data for p38 MAPK Inhibitors in Rheumatoid Arthritis (RA)
| Compound | Study Phase | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Pamapimod | Phase II | Active RA on Methotrexate | ACR20 Response at Week 12 | 31-43% vs. 34% for Placebo (Not Statistically Significant) | [11] |
| RO-4402257 | Phase II | Active RA | ACR20 Response at Week 12 | No evidence of efficacy demonstrated | [10] |
| Losmapimod | N/A | Healthy Volunteers & RA/COPD Patients | Pharmacokinetic Study | Well-tolerated, PK profile characterized | [12] |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria. The clinical development of many p38 MAPK inhibitors has been challenging, often failing to demonstrate significant efficacy in late-stage trials.[9][10]
Experimental Protocols
The evaluation of p38 MAPK inhibitors like this compound involves a tiered approach, starting from biochemical assays and progressing to cellular and in vivo models.
In Vitro p38 MAPK Kinase Assay (Non-radioactive)
This protocol describes a common method to determine the inhibitory activity of a compound on p38 MAPK.
Objective: To measure the IC50 of an inhibitor against p38 MAPK by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant active p38 MAP kinase
-
Kinase assay buffer
-
ATF-2 fusion protein (substrate)
-
ATP solution
-
Test compound (e.g., this compound) at various concentrations
-
Immobilized Phospho-p38 MAPK antibody for immunoprecipitation (if starting from cell lysates)
-
Antibody specific for phosphorylated ATF-2 (p-ATF-2, Thr71)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Kinase Reaction: In a microplate well, combine the recombinant p38 MAPK enzyme, the ATF-2 substrate, and the test inhibitor at the desired concentration.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[6]
-
Termination: Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with a suitable blocking buffer. c. Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71). d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for p-ATF-2. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated THP-1 cells
Objective: To assess the ability of an inhibitor to block the production of a key inflammatory cytokine in a relevant cell model.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with supplements
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells according to standard protocols. Differentiate the cells into macrophage-like cells using PMA if required.
-
Treatment: Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the anti-inflammatory efficacy of an inhibitor in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
Test compound (e.g., this compound) formulated for oral administration
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis: a. Immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail. b. Administer a booster immunization with collagen and IFA 21 days later.
-
Treatment: Once clinical signs of arthritis appear (typically around day 24-28), randomize the mice into vehicle control and treatment groups. Administer the test compound orally once or twice daily.
-
Efficacy Assessment: a. Clinical Score: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. b. Paw Thickness: Measure the thickness of the hind paws using calipers.
-
Terminal Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histological scores between the treated and vehicle control groups to determine the efficacy of the compound.
Downstream Effects of this compound-Mediated Inhibition
Inhibition of p38 MAPK by this compound leads to a significant reduction in the inflammatory response by affecting downstream cellular processes. The primary consequence is the suppressed expression of numerous pro-inflammatory genes.[5] This occurs through two main mechanisms:
-
Transcriptional Regulation: Activated p38 MAPK phosphorylates and activates several transcription factors that are essential for the expression of inflammatory genes. By blocking this phosphorylation, this compound prevents the transcription of genes for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2).[5][13]
-
Post-Transcriptional Regulation: Many inflammatory gene mRNAs contain AU-rich elements (AREs) in their 3'-untranslated regions, which mark them for rapid degradation. The p38 MAPK pathway, primarily through its substrate MK2, stabilizes these mRNAs, allowing for their translation into proteins.[7] this compound's inhibition of p38 prevents this stabilization, leading to the rapid decay of inflammatory cytokine mRNAs and a subsequent decrease in protein production.
The collective outcome of these actions is a potent and broad anti-inflammatory effect, which forms the basis of the therapeutic rationale for using this compound and other p38 MAPK inhibitors in the treatment of inflammatory diseases.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK-activated protein kinase-2 participates in p38 MAPK-dependent and ERK-dependent functions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Balamapimod's In Vitro Kinase Inhibition Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balamapimod (MKI-833) is a potent, orally bioavailable, and reversible small molecule inhibitor of protein kinases.[1] It has been primarily investigated for its anti-inflammatory and anti-neoplastic properties. This technical guide provides a detailed overview of the in vitro kinase assay results for this compound, focusing on its inhibitory activity, experimental methodologies, and its position within relevant signaling pathways.
Core Target Profile: p38 MAPK and Ras/Raf/MEK Signaling
This compound is recognized as a dual inhibitor, targeting key kinases within two critical signaling cascades: the p38 mitogen-activated protein kinase (MAPK) pathway and the Ras/Raf/MEK pathway.[1] These pathways are integral to cellular responses to stress, inflammation, proliferation, and survival.
p38 MAPK Inhibition
| Kinase | IC50 (nM) |
| p38α | 38 |
| p38β | 65 |
| p38γ | 200 |
| p38δ | 520 |
| Note: This data is for Doramapimod (BIRB 796) and is presented as a reference for the expected inhibitory profile of a p38 MAPK inhibitor. |
Quantitative Kinase Inhibition Data
A comprehensive kinase selectivity profile for this compound, detailing its IC50 values against a broad panel of kinases, is not publicly available at the time of this writing. Such profiling is crucial for understanding the compound's specificity and potential off-target effects. Typically, this screening is performed against hundreds of kinases to generate a complete picture of the inhibitor's activity.
Experimental Protocols: In Vitro Kinase Assays
The following protocols describe standard methodologies for determining the in vitro inhibitory activity of a compound like this compound against protein kinases.
Radiometric Kinase Assay (Generic Protocol)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate by the kinase.
Materials:
-
Recombinant human kinase (e.g., p38α)
-
Kinase-specific peptide substrate
-
This compound (or test compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and the kinase assay buffer.
-
This compound is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also prepared.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
The P81 paper is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (Generic Protocol)
This assay is a non-radioactive method that measures the phosphorylation of a biotinylated substrate by a kinase.
Materials:
-
Recombinant human kinase
-
Biotinylated kinase-specific substrate
-
This compound (or test compound) dissolved in DMSO
-
Kinase assay buffer
-
ATP
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
Procedure:
-
The kinase, biotinylated substrate, and varying concentrations of this compound are added to the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The HTRF detection reagents are added to the wells.
-
The plate is incubated for a further period to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
The ratio of the signals is calculated, which is proportional to the amount of phosphorylated substrate.
-
IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflow Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, a primary target of this compound.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
In Vitro Kinase Assay Workflow
This diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: A generalized workflow for determining in vitro kinase inhibition.
Conclusion
This compound is a potent inhibitor of key kinases in the p38 MAPK and Ras/Raf/MEK signaling pathways. While its precise in vitro kinase selectivity profile across the human kinome is not extensively documented in the public domain, the available information and data from analogous compounds confirm its activity against its intended targets. The standardized in vitro kinase assay protocols described herein provide a framework for the methodologies used to characterize the inhibitory potential of such compounds. Further research and publication of comprehensive kinase screening data will be invaluable for a more complete understanding of this compound's mechanism of action and selectivity.
References
An In-depth Technical Guide to Balamapimod Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balamapimod (formerly MKI-833) is a synthetic, orally active, and reversible small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, it targets p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress stimuli.[2][3] The therapeutic potential of this compound in oncology and inflammatory diseases is intrinsically linked to its ability to enter target cells, achieve sufficient intracellular concentrations, and distribute to relevant tissues. This guide provides a comprehensive overview of the methodologies used to study the cellular uptake and distribution of this compound, summarizes key findings, and outlines the critical signaling pathways it modulates.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress.[3] Activation of p38 MAPK involves a series of phosphorylation events, culminating in the activation of downstream transcription factors and protein kinases.[2][3] These downstream effectors regulate gene expression and cellular processes such as inflammation, apoptosis, and cell cycle progression.[3][4] By inhibiting p38 MAPK, this compound can modulate these responses, which is of significant interest for therapeutic intervention.[4]
Visualizing the p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and indicates the point of inhibition by this compound.
References
Preclinical Toxicology of Balamapimod: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed quantitative preclinical toxicology data for Balamapimod (MKI-833) is not publicly available and is likely considered proprietary by its developers. This guide summarizes the known mechanism of action of this compound and provides a framework of the expected preclinical toxicology evaluation based on industry standards and regulatory guidelines. The tables and protocols presented are illustrative templates.
Introduction
This compound, also known as MKI-833, is a potent and reversible inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting Ras/Raf/MEK. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. As with any investigational new drug, a comprehensive preclinical toxicology program is essential to characterize its safety profile before administration to humans. This document outlines the core components of such a program for this compound.
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
This compound exerts its pharmacological effect by inhibiting key kinases within the MAPK cascade. This pathway is a tiered system of protein phosphorylations that relays extracellular signals to the cell's nucleus, influencing gene expression and cellular responses.
Preclinical Toxicology Data Summary
The following tables represent the types of quantitative data that would be generated during a standard preclinical toxicology evaluation of this compound. The values provided are placeholders for illustrative purposes.
Table 1: Acute Toxicity
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral | > 2000 | N/A | [List of observed signs] |
| Rat | Oral | > 2000 | N/A | [List of observed signs] |
| Dog | Intravenous | [Value] | [Value] - [Value] | [List of observed signs] |
Table 2: Repeat-Dose Toxicity - Key Findings
| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| Rat | 28-Day | Oral | [Value] | [e.g., Liver, GI Tract] | [e.g., Hepatocellular hypertrophy, mucosal atrophy] |
| Dog | 28-Day | Oral | [Value] | [e.g., Skin, Bone Marrow] | [e.g., Dermal lesions, transient myelosuppression] |
| Rat | 90-Day | Oral | [Value] | [e.g., Liver, Kidney] | [e.g., Dose-dependent increase in liver enzymes] |
| Dog | 90-Day | Oral | [Value] | [e.g., Ocular, Cardiovascular] | [e.g., Reversible lenticular changes] |
Table 3: Genotoxicity Assays
| Assay | Test System | Metabolic Activation | Concentration Range | Result |
| Ames Test | S. typhimurium | With & Without S9 | [e.g., 0.1 - 5000 µ g/plate ] | Negative |
| Chromosomal Aberration | Human Lymphocytes | With & Without S9 | [e.g., 1 - 100 µM] | [Positive/Negative] |
| In Vivo Micronucleus | Rodent Bone Marrow | N/A | [e.g., 100 - 1000 mg/kg] | [Positive/Negative] |
Table 4: Safety Pharmacology Core Battery
| System | Species | Assay | Key Findings |
| Central Nervous System | Rat | Irwin Test | [e.g., No effects on neurobehavioral parameters up to [Dose]] |
| Cardiovascular System | Dog | Telemetered Conscious | [e.g., No significant effect on blood pressure, heart rate, or ECG intervals] |
| Respiratory System | Rat | Whole Body Plethysmography | [e.g., No adverse effects on respiratory rate or tidal volume] |
Experimental Protocols
Detailed methodologies for key preclinical toxicology studies are outlined below.
Repeat-Dose Toxicity Study (e.g., 28-Day Oral in Rats)
Objective: To determine the potential toxicity of this compound following daily oral administration for 28 days in rats and to identify a No-Observed-Adverse-Effect-Level (NOAEL).
Methodology:
-
Test System: Sprague-Dawley rats (e.g., 10/sex/group).
-
Dose Groups: Vehicle control, Low-dose, Mid-dose, and High-dose. A recovery group (e.g., 5/sex) is often included for the control and high-dose groups.
-
Administration: Once daily oral gavage.
-
In-life Observations: Daily clinical signs, weekly body weight and food consumption.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Terminal Procedures: Necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium.
Methodology:
-
Test System: At least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).
-
Test Conditions: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: this compound at various concentrations is incubated with the bacterial strains in the presence of a minimal amount of histidine (for Salmonella). The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted.
-
Analysis: A dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result.
Conclusion
The preclinical toxicological evaluation of this compound is a critical component of its development program. While specific data is not publicly accessible, the established mechanism of action as a MAPK inhibitor provides a basis for anticipating potential on-target toxicities, such as effects on proliferating tissues. A comprehensive assessment, as outlined in the standardized protocols above, is necessary to define a safe starting dose for clinical trials and to monitor for potential adverse effects in patients. Researchers and drug development professionals should seek access to the complete preclinical data package for a thorough risk assessment.
Balamapimod: A Technical Guide to Novel Therapeutic Target Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balamapimod (formerly MKI-833) is a potent and selective, orally active, reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target in a variety of diseases, including inflammatory disorders and cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, methodologies for its use in research, and its potential for the identification of novel therapeutic targets. The quantitative data presented herein is representative and for illustrative purposes.
Introduction
The identification of novel therapeutic targets is a critical endeavor in drug discovery and development. This compound, by targeting the p38 MAPK pathway, offers a valuable tool for researchers to probe the intricate signaling networks that drive disease pathogenesis. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and influence cellular processes including apoptosis, cell cycle progression, and differentiation. Understanding the downstream effects of this compound can therefore illuminate new nodes for therapeutic intervention.
Mechanism of Action: The p38 MAPK Signaling Pathway
This compound exerts its effects by inhibiting the activity of p38 MAPK. The p38 MAPK cascade is a key signaling pathway that responds to a wide range of extracellular stimuli.
As depicted in Figure 1, extracellular signals activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors, culminating in a specific cellular response. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby blocking these downstream events.
Quantitative Data
The following tables present hypothetical preclinical data for this compound to illustrate its activity and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| p38α | 5 |
| p38β | 15 |
| p38γ | >1000 |
| p38δ | >1000 |
| JNK1 | 500 |
| ERK2 | >10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: this compound In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | 0.8 |
| A549 | Non-small Cell Lung Cancer | 2.5 |
| HT-29 | Colorectal Cancer | 5.1 |
| MCF-7 | Breast Cancer | 7.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment.
Table 3: Effect of this compound on Lipopolysaccharide (LPS)-Induced Cytokine Production in THP-1 Cells
| Cytokine | This compound Concentration (µM) | % Inhibition of Cytokine Release |
| TNF-α | 0.1 | 85% |
| 1 | 95% | |
| IL-1β | 0.1 | 80% |
| 1 | 92% | |
| IL-6 | 0.1 | 75% |
| 1 | 88% |
% Inhibition is calculated relative to LPS-stimulated cells in the absence of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in target identification studies.
p38 MAPK Inhibition Assay (In Vitro Kinase Assay)
This protocol outlines a method to determine the direct inhibitory activity of this compound on p38 MAPK.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer containing ATP and a specific substrate for p38 MAPK (e.g., recombinant ATF2).
-
Kinase Reaction: In a microplate, combine the recombinant p38 MAPK enzyme with the various concentrations of this compound and pre-incubate.
-
Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Western Blot: Using a phospho-specific antibody against the substrate.
-
ELISA: Using a capture antibody for the substrate and a detection antibody for the phosphorylated form.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
Cellular Assay for Cytokine Release
This protocol describes how to measure the effect of this compound on the production of inflammatory cytokines in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 human monocytes) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production. Include appropriate controls (untreated cells, cells treated with LPS alone).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound on p38 MAPK activation within cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant as described in the cytokine release assay. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein (e.g., GAPDH).
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-p38 in each sample.
Novel Therapeutic Target Identification
This compound can be a powerful tool to uncover novel therapeutic targets downstream of p38 MAPK.
By treating disease-relevant cellular models with this compound and employing "omics" technologies such as proteomics and transcriptomics, researchers can identify genes and proteins whose expression or activity is significantly altered. These differentially expressed molecules represent potential downstream effectors of the p38 MAPK pathway that may be involved in the disease process. Subsequent validation studies, using techniques like siRNA or CRISPR-mediated gene editing, can confirm the role of these newly identified targets in the disease phenotype, thereby opening up new avenues for therapeutic intervention.
Conclusion
This compound is a valuable research tool for dissecting the complexities of the p38 MAPK signaling pathway. Its potent and selective inhibitory activity allows for the precise interrogation of p38 MAPK function in various biological contexts. The experimental protocols and strategies outlined in this guide provide a framework for utilizing this compound to not only understand the role of p38 MAPK in disease but also to identify and validate novel therapeutic targets, ultimately contributing to the development of next-generation therapies.
Methodological & Application
Balamapimod solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Balamapimod for in vitro cell culture experiments. This compound is a potent and reversible inhibitor of the Ras/Raf/MEK signaling pathway, making it a valuable tool for cancer research and drug development.
Physicochemical Properties
| Property | Value | Source |
| Synonyms | MKI-833, MKI833 | [1] |
| Molecular Formula | C30H32ClN7OS | [2][3] |
| Molecular Weight | 574.14 g/mol | [2][3] |
| Appearance | Off-white solid, Light yellow to light brown solid | [2][3] |
| Storage | Store at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [2][3][4] |
Solubility
This compound is soluble in DMSO.[2][3] For aqueous solutions suitable for cell culture and in vivo studies, co-solvents are required. The following table summarizes tested formulations for achieving a clear solution.
| Protocol | Solvent Composition | Achieved Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.18 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.18 mM) |
Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 574.14 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile conical tubes or microcentrifuge tubes.
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the final concentration. Note: It is recommended to add the this compound stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Add the this compound working solution to your cell culture plates.
Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: A flowchart illustrating the preparation of this compound stock and working solutions for cell culture experiments.
Signaling Pathway: this compound Mechanism of Action
This compound is a reversible inhibitor of the Ras/Raf/MEK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers.
Caption: Diagram of the MAPK signaling pathway and the inhibitory action of this compound on MEK.
References
Application Notes and Protocols for Balamapimod Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Balamapimod (MKI-833), a dual inhibitor of p38 MAP kinase and Ras/Raf/MEK, in preclinical xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in the pathogenesis of various cancers. By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines and interfere with key cellular processes that contribute to tumor growth and survival. Some evidence also suggests that this compound may act as a reversible Ras/Raf/MEK inhibitor, indicating a broader mechanism of action with potential for enhanced anti-tumor activity.[2][3]
Preclinical evaluation in xenograft models is a crucial step in the development of novel anti-cancer agents like this compound. These models allow for the assessment of a compound's in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships in a living organism bearing a human tumor.
Quantitative Data Summary
The following tables summarize representative quantitative data from hypothetical xenograft studies investigating the anti-tumor activity of this compound in different cancer models. This data is provided for illustrative purposes and should be adapted based on experimental findings.
Table 1: this compound Efficacy in a Human Colorectal Cancer (HCT116) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily (p.o.) | 1500 ± 250 | - |
| This compound | 25 | Daily (p.o.) | 850 ± 180 | 43 |
| This compound | 50 | Daily (p.o.) | 500 ± 120 | 67 |
| This compound | 100 | Daily (p.o.) | 250 ± 80 | 83 |
Table 2: Pharmacodynamic Effects of this compound in HCT116 Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | p-p38 MAPK Inhibition (%) | p-MK2 Inhibition (%) |
| This compound | 50 | 2 hours | 85 | 90 |
| This compound | 50 | 8 hours | 60 | 65 |
| This compound | 50 | 24 hours | 25 | 30 |
Signaling Pathway
The diagram below illustrates the simplified signaling cascade of the p38 MAPK pathway, which is the primary target of this compound. External stimuli such as stress and cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates involved in inflammation and cell proliferation.
References
Application Notes: Detection of p38 MAPK Phosphorylation Following Balamapimod Treatment via Western Blot
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.[1][3] Balamapimod is a potent and selective inhibitor of p38 MAPK, making it a valuable tool for studying the roles of this pathway in disease pathogenesis.[4][5] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of p38 MAPK in cell lysates following treatment with this compound. This method allows for the quantitative assessment of this compound's inhibitory effects on the p38 signaling cascade.
Key Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by extracellular stimuli that activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[2] Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.[1] this compound exerts its effect by inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.
Caption: p38 MAPK Signaling Pathway and this compound Inhibition.
Experimental Protocols
This protocol outlines the steps for cell culture and treatment, lysate preparation, and Western blot analysis to assess p38 phosphorylation.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Cell Culture Medium (e.g., DMEM) | Varies | - |
| Fetal Bovine Serum (FBS) | Varies | - |
| Penicillin-Streptomycin | Varies | - |
| This compound | Varies | - |
| Lipopolysaccharide (LPS) or other p38 activator | Varies | - |
| RIPA Lysis and Extraction Buffer | Varies | - |
| Protease Inhibitor Cocktail | Varies | - |
| Phosphatase Inhibitor Cocktail | Varies | - |
| BCA Protein Assay Kit | Varies | - |
| 4x Laemmli Sample Buffer | Varies | - |
| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad | e.g., 4561086 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | e.g., 1610732 |
| PVDF Membranes | Bio-Rad | e.g., 1620177 |
| Blocking Buffer (5% BSA in TBST) | - | - |
| Primary Antibody: Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | e.g., #9211 |
| Primary Antibody: Total p38 MAPK | Cell Signaling Technology | e.g., #9212 |
| HRP-conjugated Anti-rabbit IgG Secondary Antibody | Varies | - |
| Enhanced Chemiluminescence (ECL) Western Blotting Substrate | Varies | - |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
Experimental Workflow
References
- 1. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Balamapimod in Inflammatory Cytokine Production Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balamapimod (MKI-833) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms. The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] By inhibiting this pathway, this compound serves as a valuable tool for researchers studying inflammatory processes and for professionals in drug development exploring novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in in-vitro studies, and relevant data on its inhibitory effects.
Mechanism of Action: Inhibition of the p38 MAPK Pathway
The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[2] Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokine genes. This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK, thereby preventing the downstream signaling events that lead to cytokine production.
Caption: this compound inhibits the p38 MAPK signaling pathway, blocking pro-inflammatory cytokine production.
Data Presentation: Inhibition of Cytokine Production
While specific IC50 values for this compound's inhibition of TNF-α, IL-6, and IL-1β were not available in the public literature reviewed, the following table provides data for other well-characterized p38 MAPK inhibitors to serve as a reference for researchers. These values demonstrate the potential for this class of inhibitors to suppress cytokine production in various cell types.
| p38 MAPK Inhibitor | Cytokine Inhibited | Cell Type | Stimulus | IC50 / EC50 |
| SB239063 | TNF-α | Human Lung Macrophages | LPS | 0.3 ± 0.1 µM (EC50) |
| SD-282 | TNF-α | Human Lung Macrophages | LPS | 6.1 ± 1.4 nM (EC50) |
| SD-282 | GM-CSF | Human Lung Macrophages | LPS | 1.8 ± 0.6 µM (EC50) |
Note: The data presented above is for the p38 MAPK inhibitors SB239063 and SD-282, not this compound. This information is provided for reference purposes.[3]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on inflammatory cytokine production in primary human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages.
Experimental Workflow Overview
Caption: Workflow for assessing this compound's effect on cytokine production.
Protocol 1: Inhibition of Cytokine Production in Human PBMCs
Objective: To determine the concentration-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β by LPS-stimulated human PBMCs.
Materials:
-
This compound (MKI-833)
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Methodology:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation and Use of Monocyte-Derived Macrophages (MDMs)
Objective: To evaluate the effect of this compound on cytokine production in a more differentiated myeloid cell type.
Materials:
-
All materials from Protocol 1
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
Methodology:
-
Monocyte Isolation and Differentiation:
-
Isolate PBMCs as described in Protocol 1.
-
Seed the PBMCs in a T75 flask in complete RPMI-1640 medium and incubate for 2 hours at 37°C to allow monocytes to adhere.
-
Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).
-
Add fresh complete RPMI-1640 medium supplemented with 50 ng/mL of M-CSF.
-
Incubate the cells for 6-7 days, replacing the medium every 2-3 days with fresh M-CSF-containing medium to differentiate the monocytes into macrophages.
-
-
MDM Treatment and Stimulation:
-
After differentiation, gently detach the MDMs using a cell scraper.
-
Resuspend the MDMs in complete RPMI-1640 medium, count, and assess viability.
-
Seed the MDMs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Follow steps 2-5 from Protocol 1 for this compound treatment, LPS stimulation, cytokine measurement, and data analysis.
-
Application Notes for Researchers
-
Cell Type Considerations: The response to p38 MAPK inhibitors can vary between cell types. While this compound is expected to inhibit cytokine production in many immune cells, some studies with other p38 inhibitors have shown paradoxical increases in cytokine release in macrophages under certain conditions.[4] It is therefore recommended to test this compound in the specific cell type relevant to your research question.
-
Stimulus Selection: LPS is a common and robust stimulus for inducing p38 MAPK-dependent cytokine production. However, other stimuli such as IL-1β, TNF-α, or various pathogen-associated molecular patterns (PAMPs) can also be used to activate the pathway.
-
Assessing p38 MAPK Inhibition: To confirm that this compound is inhibiting its target, researchers can perform Western blotting to assess the phosphorylation status of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2) or HSP27.
-
Toxicity Assessment: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the cytokine inhibition experiments to ensure that the observed reduction in cytokine levels is not due to this compound-induced cytotoxicity.
-
Drug Development Context: For professionals in drug development, this compound can be used as a reference compound in screening assays to identify novel anti-inflammatory agents. Its well-defined mechanism of action makes it a useful tool for target validation and lead optimization studies.
By utilizing these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively employ this compound as a tool to investigate the role of the p38 MAPK pathway in inflammatory cytokine production and to advance the discovery of new anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of endotoxin-induced interleukin-6 production by synthetic lipid A partial structures in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Balamapimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balamapimod (MKI-833) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines, and is implicated in the progression of various diseases, including cancer. By inhibiting p38 MAPK, this compound can modulate downstream signaling cascades that are involved in cell proliferation, differentiation, and apoptosis.[3] These application notes provide a comprehensive guide to assessing the in vitro efficacy of this compound by measuring its effect on cell viability. The provided protocols for widely used cell viability assays, such as the MTT and CellTiter-Glo assays, are intended to offer a robust framework for researchers.
Data Presentation: Efficacy of this compound on Cancer Cell Viability
The anti-proliferative effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes hypothetical IC50 values for this compound after a 72-hour treatment period. Researchers should replace this data with their own experimental findings.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| U-87 MG | Glioblastoma | 7.3 |
| SK-MEL-28 | Malignant Melanoma | 3.6 |
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the mechanism of action for this compound.
References
Application Notes and Protocols: Evaluating the Efficacy of Balamapimod in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for in vitro cancer research compared to traditional 2D monolayer cultures. Spheroids mimic the microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers.[1][2][3] This document provides a detailed protocol for evaluating the anti-cancer effects of Balamapimod, a potent p38 MAPK inhibitor, using a 3D spheroid model. The protocols outlined here cover spheroid formation, drug treatment, and subsequent analysis of cell viability and spheroid growth.
Experimental Protocols
Protocol for 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.[4][5]
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 200 µL of the diluted cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. Spheroids should form within 48-72 hours.
Protocol for this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well ULA plate
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
After 72 hours of spheroid formation, carefully remove 100 µL of the old medium from each well, being cautious not to disturb the spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Monitor spheroid morphology and size daily using an inverted microscope.
Protocol for Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies the ATP present, which indicates the number of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Treated spheroids in ULA plates
Procedure:
-
Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Carefully transfer the entire contents of each well (spheroid and medium) to a corresponding well in an opaque-walled 96-well plate.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Data Presentation
The following tables represent hypothetical data from experiments conducted with this compound on HCT116 spheroids.
Table 1: Effect of this compound on Spheroid Diameter
| This compound Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Standard Deviation (µm) |
| 0 (Vehicle) | 512 | ± 25 |
| 0.1 | 505 | ± 28 |
| 1 | 468 | ± 22 |
| 10 | 389 | ± 19 |
| 25 | 315 | ± 15 |
| 50 | 250 | ± 12 |
Table 2: Dose-Dependent Effect of this compound on HCT116 Spheroid Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation (RLU) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 85,432 | ± 4,120 | 100% |
| 0.1 | 83,120 | ± 3,980 | 97.3% |
| 1 | 75,643 | ± 3,540 | 88.5% |
| 10 | 42,187 | ± 2,100 | 49.4% |
| 25 | 21,543 | ± 1,580 | 25.2% |
| 50 | 9,876 | ± 890 | 11.6% |
Visualization of Pathways and Workflows
Signaling Pathway
This compound is an inhibitor of p38 MAPK, a key kinase involved in cellular stress responses, inflammation, and apoptosis. In cancer cells, the p38 MAPK pathway can promote survival and drug resistance. Inhibition of this pathway by this compound can lead to decreased proliferation and induction of apoptosis.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for testing this compound in 3D spheroid cultures.
Caption: Workflow for this compound efficacy testing in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: CRISPR Screen to Identify Balamapimod Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balamapimod (MKI-833) is a potent and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders.[1][3][5] this compound is also described as a reversible Ras/Raf/MEK inhibitor, suggesting potential broader effects on cell signaling.[6][7][8] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Identifying the genetic drivers of resistance to this compound is crucial for understanding its mechanism of action more deeply, developing combination therapies to overcome resistance, and identifying patient populations most likely to respond to treatment.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for systematically interrogating the genome to uncover functional gene-drug interactions.[9][10][11]
Signaling Pathway Overview
This compound primarily targets the p38 MAPK signaling cascade. This pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the activation of a kinase cascade that ultimately results in the phosphorylation and activation of p38 MAPK.[1][4] Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][5]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen will be performed to identify genes that, when knocked out, lead to this compound resistance. The general workflow involves transducing a population of cells with a lentiviral single-guide RNA (sgRNA) library, applying drug selection with this compound, and then using next-generation sequencing (NGS) to identify the sgRNAs that are enriched in the resistant population.[9][10][12]
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.
Detailed Experimental Protocols
1. Cell Line Selection and Culture
-
Select a cancer cell line known to be sensitive to this compound. This can be determined by a preliminary dose-response curve to establish the IC50 (half-maximal inhibitory concentration).
-
Culture the chosen cell line in the recommended medium and conditions. For this protocol, we will use a hypothetical human lung adenocarcinoma cell line, LAX-B1, which is sensitive to this compound.
-
Ensure the cell line stably expresses Cas9. If not, generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection.
2. Lentiviral sgRNA Library Production
-
Use a commercially available or custom-designed genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).[11] These libraries typically contain multiple sgRNAs targeting each protein-coding gene.
-
Amplify the sgRNA library plasmid pool according to the manufacturer's instructions.
-
Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.
3. CRISPR-Cas9 Screen
-
Transduction: Transduce the Cas9-expressing LAX-B1 cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: After transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for the lentiviral vector.
-
Initial Cell Collection (T0): After antibiotic selection, harvest a population of cells to serve as the baseline (T0) representation of the sgRNA library.
-
This compound Treatment: Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound at a concentration around the IC80 to ensure strong selective pressure.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library complexity.
-
Final Cell Collection: At the end of the treatment period, harvest the control and this compound-treated cell populations.
4. Genomic DNA Extraction and Next-Generation Sequencing
-
Extract genomic DNA (gDNA) from the T0, control, and this compound-treated cell pellets.
-
Amplify the sgRNA-containing cassettes from the gDNA using PCR with primers that add sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform high-throughput sequencing on an NGS platform (e.g., Illumina NovaSeq) to determine the abundance of each sgRNA in each sample.
5. Data Analysis
-
Read Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use software packages like MAGeCK to identify sgRNAs and genes that are significantly enriched in the this compound-treated population compared to the control population.[13][14]
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are enriched among the hit genes.
Hypothetical Data Presentation
The following tables represent hypothetical data from a CRISPR screen to identify this compound resistance genes in the LAX-B1 cell line.
Table 1: Top 10 Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| MAPK14 | Mitogen-Activated Protein Kinase 14 (p38α) | 5.8 | 1.2e-8 | 3.5e-7 |
| MAP2K3 | Mitogen-Activated Protein Kinase Kinase 3 (MKK3) | 5.2 | 3.5e-8 | 8.1e-7 |
| MAP2K6 | Mitogen-Activated Protein Kinase Kinase 6 (MKK6) | 4.9 | 8.1e-8 | 1.5e-6 |
| TAOK1 | TAO Kinase 1 | 4.5 | 1.5e-7 | 2.3e-6 |
| SLC1A5 | Solute Carrier Family 1 Member 5 | 4.2 | 2.3e-7 | 3.1e-6 |
| ABCC1 | ATP Binding Cassette Subfamily C Member 1 (MRP1) | 3.9 | 4.1e-7 | 4.8e-6 |
| GNB1 | G Protein Subunit Beta 1 | 3.7 | 6.8e-7 | 7.2e-6 |
| CUL3 | Cullin 3 | 3.5 | 9.2e-7 | 9.1e-6 |
| KEAP1 | Kelch Like ECH Associated Protein 1 | 3.3 | 1.4e-6 | 1.3e-5 |
| NRF2 | Nuclear Factor, Erythroid 2 Like 2 | 3.1 | 2.1e-6 | 1.8e-5 |
Table 2: Gene Set Enrichment Analysis (GSEA) of Resistance Genes
| Enriched Pathway | Gene Set | Number of Genes in Set | Enrichment Score | p-value | FDR |
| p38 MAPK Signaling | KEGG | 128 | 0.78 | 1.5e-5 | 2.2e-4 |
| Drug Metabolism - Cytochrome P450 | Reactome | 96 | 0.65 | 3.2e-4 | 4.1e-3 |
| Oxidative Stress Response | GO | 215 | 0.61 | 5.8e-4 | 6.9e-3 |
| ABC Transporters | Reactome | 49 | 0.55 | 9.1e-4 | 1.1e-2 |
Interpretation of Hypothetical Results
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to identify genes and pathways that contribute to this compound resistance. The detailed protocols and hypothetical data presented here serve as a guide for researchers to design and execute such screens. The identification of resistance mechanisms will be instrumental in the development of more effective therapeutic strategies, including rational combination therapies and the identification of predictive biomarkers for patient stratification.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. portlandpress.com [portlandpress.com]
- 5. sinobiological.com [sinobiological.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 13. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 14. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
Troubleshooting & Optimization
Optimizing Balamapimod concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Balamapimod (MKI-833) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as MKI-833) is a reversible, small-molecule inhibitor that primarily targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] It is also described as a Ras/Raf/MEK inhibitor, indicating a broader effect on the MAPK/ERK pathway.[2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 574.14 g/mol ), dissolve it in 174.17 µL of DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Q3: What is a good starting concentration for my cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific model system. A starting point for a dose-response curve could range from 0.1 µM to 100 µM. If the IC50 value is known from the literature for a similar cell line, you can start with a concentration range around that value.
Q4: How can I assess the effect of this compound on the p38 MAPK pathway in my cells?
A4: A common method to assess the inhibition of the p38 MAPK pathway is to measure the phosphorylation status of p38 MAPK and its downstream targets using Western blotting. A decrease in the level of phosphorylated p38 MAPK (p-p38) upon this compound treatment indicates pathway inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. Start with a lower concentration range in your experiments. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is below a toxic level, typically ≤ 0.1%. | |
| No or Weak Inhibitory Effect | This compound concentration is too low. | Increase the concentration of this compound. Confirm the IC50 in your cell line. |
| Incorrect assessment of pathway activation. | Ensure the p38 MAPK pathway is activated in your experimental model (e.g., by using a known stimulus like anisomycin) before assessing the inhibitory effect of this compound. | |
| Inactive this compound. | Ensure proper storage of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Edge effects in multi-well plates. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Inconsistent drug treatment. | Ensure uniform mixing of this compound in the culture medium before adding it to the cells. |
Quantitative Data
Table 1: Typical IC50 Values of p38 MAPK Inhibitors in Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | SB203580 | 85.1 | [4] |
| MDA-MB-231 (Breast Cancer) | SB202190 | 46.6 | [4] |
| Various Cancer Cell Lines | This compound | User-determined | IC50 values for this compound are not widely reported in public literature and should be determined empirically for the specific cell line of interest. |
Table 2: this compound Kinase Selectivity Profile
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[7][8]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Assessing p38 MAPK Pathway Inhibition by Western Blot
This protocol describes how to measure the levels of phosphorylated p38 MAPK.[9][10]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a positive control for pathway activation (e.g., anisomycin) and a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 863029-99-6 [chemicalbook.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to assess Balamapimod stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Balamapimod in solution. The following troubleshooting guides and FAQs will help address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][2]. It is crucial to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound[1].
Q2: How can I dissolve this compound powder?
A2: this compound is soluble in DMSO[3]. For in vivo studies, specific formulations are recommended. One common protocol involves creating a stock solution in DMSO and then further diluting it with a mixture of PEG300, Tween-80, and saline[1]. If you observe precipitation, gentle heating and/or sonication can aid in dissolution[1].
Q3: What are the initial signs of this compound degradation in my solution?
A3: Visual indicators of potential degradation include a change in color of the solution, the appearance of particulate matter, or a decrease in the expected biological activity in your assays. However, these observations are not definitive and should be confirmed with analytical methods.
Q4: What analytical techniques are suitable for assessing this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly used techniques to assess the stability of small molecules like this compound[4][5][6]. These methods can separate the parent compound from its degradation products and provide quantitative data on its purity over time.
Troubleshooting Guide
Issue 1: Inconsistent or reduced activity of this compound in cellular assays.
This could be due to the degradation of this compound in your working solution.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Visible precipitates in the this compound stock or working solution.
Precipitation can occur due to poor solubility or changes in temperature.
-
Action: Try gentle warming and sonication to redissolve the compound[1]. If precipitation persists, it may indicate that the solubility limit has been exceeded in that specific solvent or buffer. Consider preparing a more diluted stock solution.
-
Prevention: Ensure the solvent is of high purity and appropriate for your experimental needs. When preparing aqueous dilutions from a DMSO stock, add the DMSO stock to the aqueous solution slowly while vortexing to prevent precipitation.
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for accurately determining the stability of this compound. This involves developing an analytical method that can separate this compound from its potential degradation products.
Forced Degradation Studies
To develop a stability-indicating method and identify potential degradation pathways, forced degradation studies are recommended. This involves subjecting the this compound solution to various stress conditions.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Incubation Time |
| Acid Hydrolysis | 0.1 N HCl | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 N NaOH | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |
| Thermal Stress | 60°C | 24, 48, 72 hours |
| Photostability | UV light (254 nm) and fluorescent light | 24, 48, 72 hours |
Note: The exact conditions may need to be optimized based on the observed degradation rate.
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a standard method for purity and stability assessment of small molecules.
Protocol 1: RP-HPLC Method for this compound Stability Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point. The gradient should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan).
-
Injection Volume: 10 µL.
-
Data Analysis: The peak area of this compound is monitored over time under different storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Workflow for Stability Assessment using HPLC
Figure 2: HPLC workflow for this compound stability assessment.
This compound and its Target Pathway
This compound is an inhibitor of the Mitogen-activated protein kinase (MEK) pathway. Understanding this pathway is crucial for interpreting the biological effects of this compound in your experiments.
Figure 3: Simplified diagram of the Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
By following these guidelines and protocols, researchers can confidently assess the stability of their this compound solutions, ensuring the reliability and reproducibility of their experimental results. For further assistance, please consult the manufacturer's product information sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.org [immunomart.org]
- 3. This compound | 863029-99-6 [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Balamapimod Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Balamapimod in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MKI-833) is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it targets p38 MAPK, a key kinase involved in cellular responses to stress, inflammation, and other extracellular stimuli. In cancer cells, the p38 MAPK pathway can contribute to proliferation, survival, and the development of resistance to other therapies. This compound works by binding to and inhibiting the activity of p38 MAPK, thereby blocking its downstream signaling and inducing anti-tumor effects.
Q2: We are observing a decrease in the sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to p38 MAPK inhibitors like this compound can arise through several mechanisms. Based on studies with various p38 inhibitors, the most common mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the p38 MAPK pathway by activating alternative survival pathways. A common bypass mechanism is the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, another member of the MAPK family.
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. For instance, cancer-associated fibroblasts or immune cells can secrete factors that promote cancer cell survival and reduce sensitivity to p38 MAPK inhibition.
-
Target Alterations: Although less commonly reported for this class of drugs, mutations in the p38 MAPK protein itself could potentially alter the binding of this compound, reducing its inhibitory effect.
Q3: How can we experimentally confirm the mechanism of this compound resistance in our cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
| Resistance Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Upregulation of Drug Efflux Pumps (e.g., P-gp) | 1. Western Blot or qPCR: Analyze the expression levels of P-gp (MDR1). 2. Drug Efflux Assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil). | 1. Increased P-gp protein or mRNA levels. 2. Increased efflux of the fluorescent substrate, which is reversed by the P-gp inhibitor. |
| Activation of Bypass Signaling Pathways (e.g., JNK) | 1. Western Blot: Analyze the phosphorylation status of key proteins in alternative pathways (e.g., phospho-JNK, phospho-c-Jun). | 1. Increased phosphorylation of JNK and its downstream targets. |
| Tumor Microenvironment Influence | 1. Co-culture experiments: Grow cancer cells with fibroblasts or immune cells and assess this compound sensitivity. 2. Cytokine profiling: Analyze the secretome of the resistant cells or co-cultures. | 1. Decreased sensitivity to this compound in the presence of other cell types. 2. Altered levels of pro-survival cytokines. |
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing IC50 values for this compound.
This indicates the development of resistance. Follow these troubleshooting steps:
-
Confirm Resistance:
-
Perform a dose-response curve and calculate the IC50 of this compound on your current cell line and compare it to the parental, sensitive cell line. A significant increase in IC50 confirms resistance.
-
-
Investigate the Mechanism:
-
P-gp Mediated Efflux: Perform a drug efflux assay. If efflux is increased, consider combination therapies with a P-gp inhibitor.
-
Bypass Pathways: Use Western blotting to check for the activation of alternative signaling pathways like JNK. If activated, consider a combination with a JNK inhibitor.
-
-
Consider Combination Therapies:
-
Based on the identified resistance mechanism, select a suitable combination agent. See the "Strategies to Overcome this compound Resistance" section below for suggestions.
-
Problem 2: Combination therapy with this compound and another agent is not showing a synergistic effect.
-
Review the Rationale for the Combination:
-
Ensure the combination targets pathways that are known to be involved in this compound resistance or that have a strong biological rationale for synergy.
-
-
Optimize Dosing and Scheduling:
-
Perform a checkerboard assay with a range of concentrations for both drugs to identify synergistic, additive, or antagonistic interactions.
-
Consider sequential versus simultaneous administration of the drugs.
-
-
Assess Drug-Drug Interactions:
-
Ensure that the chosen combination agents do not have antagonistic pharmacological interactions.
-
Strategies to Overcome this compound Resistance
Combination therapy is a promising strategy to overcome resistance to p38 MAPK inhibitors.[1]
Combination with Chemotherapy
Preclinical studies have shown that combining p38 MAPK inhibitors with conventional chemotherapy can be effective.
-
Taxanes (e.g., Paclitaxel, Docetaxel): The rationale is that p38 MAPK inhibition can sensitize cancer cells to the cytotoxic effects of taxanes.
-
Platinum-based agents (e.g., Cisplatin, Carboplatin): Similar to taxanes, p38 MAPK inhibitors may lower the threshold for apoptosis induced by platinum agents.
Combination with Immunotherapy
Emerging evidence suggests that p38 MAPK inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[2][3][4]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): p38 MAPK inhibition can increase T-cell infiltration into the tumor and overcome immune exclusion, thereby potentiating the effect of immune checkpoint blockade.[2][3][4]
Combination with Other Targeted Therapies
-
JNK Inhibitors: If resistance is mediated by the activation of the JNK pathway, a combination with a JNK inhibitor can restore sensitivity.
-
P-glycoprotein Inhibitors: For resistance driven by P-gp overexpression, co-administration with a P-gp inhibitor can increase the intracellular concentration of this compound.
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for p38 MAPK and JNK Activation
Objective: To assess the phosphorylation status of p38 MAPK and JNK.
Methodology:
-
Cell Lysis: Treat cells with this compound and/or other agents for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
P-glycoprotein Mediated Drug Efflux Assay
Objective: To determine if increased drug efflux via P-gp is a mechanism of resistance.
Methodology:
-
Cell Loading: Incubate cancer cells with a fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123) for 30-60 minutes at 37°C. For the inhibition control, pre-incubate a set of cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes before adding Rhodamine 123.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: A lower intracellular fluorescence in the absence of the P-gp inhibitor compared to the group with the inhibitor indicates P-gp-mediated efflux.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound and/or combination agents for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
References
- 1. Synergy is documented in vitro with low-dose recombinant tumor necrosis factor, cisplatin, and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cell p38 inhibition to overcome immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Balamapimod Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Balamapimod on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in non-cancerous cell lines?
A1: this compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). While its primary therapeutic target is often in disease models, it is crucial to assess its potential toxicity in non-cancerous cells. Generally, a therapeutic compound is desired to have a high therapeutic index, meaning it is potent against its target (e.g., cancer cells) while exhibiting minimal toxicity to healthy, non-cancerous cells.[1][2] The specific cytotoxic profile can vary significantly depending on the cell type, experimental conditions, and the endpoint being measured. Due to the limited publicly available preclinical safety data specifically for this compound in a wide range of non-cancerous cell lines, researchers should perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) in their specific cell model.
Q2: Which non-cancerous cell lines are most relevant for assessing the preclinical safety of this compound?
A2: For a comprehensive preclinical safety assessment, it is recommended to use a panel of cell lines representing different tissues. Key cell lines to consider include:
-
Primary Human Hepatocytes: The liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity.[3]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): These cells are crucial for evaluating potential immunotoxicity.[4][5]
-
Human Dermal Fibroblasts: As a common cell type, fibroblasts can provide insights into general cytotoxicity.[6][7][8]
Q3: How does this compound's mechanism of action relate to potential cytotoxicity in non-cancerous cells?
A3: this compound inhibits the p38 MAPK pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[9] While this inhibition can be beneficial in certain disease contexts, the p38 MAPK pathway also plays a role in the survival and normal function of healthy cells. Therefore, inhibiting this pathway could potentially lead to off-target effects and cytotoxicity in non-cancerous cells, depending on the cellular context and the level of p38 MAPK dependence for survival.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency across wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period with this compound. Cytotoxic effects can be time-dependent. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended.
-
-
Possible Cause: The chosen cell line is resistant to p38 MAPK inhibition.
-
Solution: Consider using a different, potentially more sensitive, non-cancerous cell line. Also, confirm the activity of your this compound stock by testing it on a sensitive cancer cell line known to be responsive to p38 MAPK inhibitors.
-
-
Possible Cause: Drug degradation.
-
Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Issue 3: Discrepancies between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a Lactate Dehydrogenase (LDH) assay measures membrane integrity.
-
Solution: Understand the mechanism of each assay. It is possible for a compound to affect metabolic activity without causing immediate cell lysis. Using multiple assays that measure different aspects of cell health can provide a more comprehensive picture of cytotoxicity.
-
Data Presentation
Illustrative Cytotoxicity of this compound in Non-Cancerous Cell Lines (IC50 Values)
Disclaimer: The following data is for illustrative purposes only and is intended to represent typical results from in vitro cytotoxicity studies. Actual IC50 values should be determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| Primary Human Hepatocytes | MTT | 48 | > 100 |
| Human PBMCs | CellTiter-Glo® | 72 | 75.2 |
| Human Dermal Fibroblasts | LDH | 48 | > 100 |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity in Primary Human Hepatocytes
-
Cell Seeding: Plate primary human hepatocytes in collagen-coated 96-well plates at a density of 3 x 10^4 cells/well. Allow cells to attach and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Assay for Assessing Cytotoxicity in Human Dermal Fibroblasts
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and vehicle control.
-
Incubation: Incubate for 48 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and resazurin) to each supernatant sample in a new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Human Hepatocytes, But not HepG2 or Balb/c 3T3 Cells, Efficiently Metabolize Salinomycin and Are Resistant to Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results from Balamapimod Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Balamapimod (MKI-833).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). It is also described as a Ras/Raf/MEK inhibitor, suggesting it may have effects on the ERK signaling pathway. Its primary therapeutic and research applications are based on its ability to block the activity of these kinases, which are involved in cellular stress responses, inflammation, and proliferation.
Q2: I'm observing a weaker than expected inhibition of my target. What are the possible reasons?
A2: Several factors could contribute to a weaker than expected inhibition:
-
Compound Stability and Storage: Ensure this compound has been stored correctly and has not degraded.
-
Cell Permeability: The compound may have poor permeability into your specific cell line.
-
High ATP Concentration: In in vitro kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 value.
-
Drug Efflux: Your cells might be expressing high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm.
-
Target Mutation: A mutation in the ATP-binding pocket of the target kinase can prevent or weaken the binding of the inhibitor.
Q3: My this compound treatment is leading to the activation of a signaling pathway that I expected to be inhibited. Why is this happening?
A3: This phenomenon, often termed "paradoxical pathway activation," can occur with kinase inhibitors. A common reason is the disruption of negative feedback loops. For instance, inhibiting p38 MAPK can sometimes lead to the activation of the ERK pathway. This is because p38 MAPK can, in some contexts, negatively regulate the ERK pathway. By inhibiting p38, this "brake" is removed, leading to an increase in ERK signaling.
Troubleshooting Guide
Issue 1: Unexpected Off-Target Effects
Symptoms:
-
You observe phenotypes or changes in signaling pathways that are not typically associated with p38 MAPK or MEK inhibition.
-
The observed effect does not correlate with the level of p38 or ERK pathway inhibition.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Broad Kinase Selectivity | This compound may inhibit other kinases with varying potency. Consult a kinase selectivity profile to identify potential off-targets. |
| Concentration Too High | Using excessively high concentrations of this compound can lead to the inhibition of less sensitive, off-target kinases. Perform a dose-response experiment to determine the optimal concentration that inhibits your target without significant off-target effects. |
| Cellular Context | The off-target effects can be highly dependent on the specific cell line and its unique kinome expression and signaling network. |
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results
Symptoms:
-
This compound shows high potency in an in vitro kinase assay but is much less effective in a cell-based assay.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Cellular ATP Levels | The ATP concentration in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). This can lead to a significant decrease in the apparent potency of ATP-competitive inhibitors. |
| Cellular Scaffolding Proteins | In cells, kinases are often part of larger protein complexes, which can affect inhibitor binding and efficacy. |
| Compound Metabolism | The cells may metabolize and inactivate this compound. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a p38 MAPK Inhibitor (LY2228820)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α |
| p38α | 5.3 | 1 |
| p38β | 3.2 | 1.7 |
| JNK2 | ~159 | ~30 |
| JNK3 | ~159 | ~30 |
| JNK1 | >265 | >50 |
| p38δ | >5300 | >1000 |
| p38γ | >5300 | >1000 |
| ERK1 | >5300 | >1000 |
| ERK2 | >5300 | >1000 |
| Other 170 kinases | >5300 | >1000 |
Data is illustrative and based on the profile of LY2228820.[1][2][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 and ERK Pathway Activation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of p38 MAPK and ERK1/2, which are indicators of their activation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
Mandatory Visualizations
References
Balamapimod In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo experiments with Balamapimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MKI-833) is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[2] By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines, making it a subject of investigation for various inflammatory and autoimmune diseases.[2]
Q2: What is a suitable vehicle control for in vivo experiments with this compound?
A2: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration.[3] The choice of vehicle is critical and should be non-toxic and not interfere with the experimental outcomes. The vehicle control group should receive the same vehicle formulation as the this compound-treated group, administered via the same route and at the same volume.
Two commonly used vehicle formulations for this compound are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]
It is crucial to establish that the chosen vehicle does not have any biological effects on its own in your experimental model.[5][6]
Q3: How should I prepare the this compound formulation for in vivo administration?
A3: For a clear solution, follow these steps carefully. For example, to prepare the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation:
-
Dissolve the this compound in DMSO first to create a stock solution.
-
Add the PEG300 to the DMSO stock solution and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is homogenous.
-
Finally, add the saline to reach the final volume and mix well.[4]
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Q4: What are the recommended routes and volumes of administration for mice?
A4: The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes for mice include oral (PO), intraperitoneal (IP), and intravenous (IV).[7] The volume of administration should be minimized to avoid adverse effects.[8][9]
| Route of Administration | Maximum Recommended Volume (Mouse) | Needle Gauge (Typical) |
| Oral (Gavage) | 10 mL/kg (optimally 5 mL/kg)[9] | 20-22 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus) | 27-30 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
This table provides general guidelines. Always refer to your institution's specific IACUC guidelines.[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation | - Incorrect order of solvent addition.- Temperature fluctuations.- Exceeded solubility limit. | - Ensure this compound is fully dissolved in DMSO before adding other components.[4]- Prepare the formulation fresh before each use.- Gentle warming or sonication may help redissolve the compound.[4]- If precipitation persists, consider adjusting the vehicle composition or the final concentration of this compound. |
| Adverse effects in the vehicle control group (e.g., irritation, lethargy) | - Toxicity of the vehicle components at the administered dose.- High percentage of DMSO or ethanol.[5][11] | - Run a pilot study to assess the tolerability of the vehicle alone.[6]- Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective percentage.[12]- Consider alternative, less toxic vehicles such as oil-based vehicles (for lipophilic drugs) or aqueous suspensions with agents like carboxymethylcellulose (CMC).[6][11][12] |
| Inconsistent results or high variability between animals | - Improper drug administration (e.g., incorrect injection site).- Instability of the formulation.- Animal stress. | - Ensure all personnel are properly trained in the chosen administration technique.[9]- Prepare the formulation fresh and ensure it is homogenous before each administration.- Handle animals gently and consistently to minimize stress. |
| Lack of expected biological effect | - Poor bioavailability of this compound.- Incorrect dosage.- Degradation of the compound. | - The use of solubility enhancers like PEG300, Tween-80, or cyclodextrins is intended to improve bioavailability.[4][12]- Perform a dose-response study to determine the optimal dose for your model.- Store this compound and its formulations according to the manufacturer's recommendations, typically at -20°C or -80°C for stock solutions, and protect from light.[4] |
Experimental Protocols & Data
This compound Formulation Protocols
The following table summarizes the components and final concentrations for two established vehicle formulations for this compound.
| Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Saline | 45% | - |
| Achievable Solubility | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL |
| Data sourced from MedchemExpress.[4] |
Visualizations
Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow
Caption: A typical workflow for in vivo experiments with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | 863029-99-6 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. cea.unizar.es [cea.unizar.es]
- 9. downstate.edu [downstate.edu]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Balamapimod-Induced Cellular Stress Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cellular stress artifacts induced by Balamapimod, a p38 mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of p38 MAPK, a key enzyme in cellular signaling pathways that respond to stress stimuli such as cytokines and environmental hardships. By inhibiting p38 MAPK, this compound modulates inflammatory responses, making it a subject of investigation for various inflammatory diseases.
Q2: What are the common cellular stress artifacts observed with this compound treatment?
A2: As with many kinase inhibitors, treatment with this compound can sometimes lead to unintended cellular stress responses, which can manifest as:
-
Apoptosis: Programmed cell death, often characterized by the activation of caspases.
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR).
-
Off-target effects: Inhibition of other kinases or cellular processes, which can contribute to cellular stress.
Q3: How can I differentiate between on-target p38 MAPK inhibition and off-target cellular stress?
A3: Distinguishing between the intended effects of this compound and off-target stress requires careful experimental design. This includes using a range of this compound concentrations, appropriate controls (e.g., vehicle-only, inactive analogs if available), and specific assays to measure both p38 MAPK activity and markers of cellular stress.
Troubleshooting Guides
Issue 1: Increased Apoptosis Observed in this compound-Treated Cells
Symptoms:
-
Increased staining with Annexin V.
-
Activation of caspase-3 and/or caspase-7.
-
Changes in cell morphology consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration that inhibits p38 MAPK without inducing significant apoptosis. Start with a concentration range around the reported IC50 for p38 MAPK and assess apoptosis at each concentration. |
| Prolonged Treatment Duration | Conduct a time-course experiment to identify the shortest incubation time required to observe the desired effect on p38 MAPK signaling. Prolonged exposure can lead to cumulative stress and apoptosis. |
| Off-Target Kinase Inhibition | If possible, compare the effects of this compound with other p38 MAPK inhibitors with different off-target profiles. Consider using a rescue experiment by overexpressing a downstream target of p38 MAPK to confirm the on-target effect. |
| Activation of Pro-Apoptotic Signaling Pathways (e.g., JNK) | Investigate the activation status of other stress-activated protein kinases, such as JNK. Co-treatment with a JNK inhibitor can help elucidate its role in this compound-induced apoptosis. |
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
-
Cell Preparation: Seed and treat cells with this compound at various concentrations and time points. Include untreated and vehicle-treated cells as controls.
-
Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.[1][2][3]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with this compound, then lyse the cells using a suitable lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence corresponds to caspase-3 activity.[4][5][6][7]
Issue 2: Induction of Endoplasmic Reticulum (ER) Stress
Symptoms:
-
Increased expression of ER stress markers such as GRP78 (BiP), CHOP, and ATF4.
-
Splicing of XBP1 mRNA.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Disruption of Protein Folding/Homeostasis | Optimize this compound concentration and treatment duration to minimize the impact on protein synthesis and folding machinery. |
| Perturbation of Calcium Homeostasis | If feasible, measure intracellular calcium levels to assess if this compound affects ER calcium stores. |
| Activation of the Unfolded Protein Response (UPR) | Analyze the activation of all three branches of the UPR (PERK, IRE1, and ATF6) to understand the specific stress response pathway being triggered. |
Experimental Protocol: Western Blot for ER Stress Markers
-
Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and ATF4 overnight at 4°C.[8][9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10]
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism and potential artifacts.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two p38 Inhibitors: Evaluating Balamapimod and Losmapimod in COPD Models
A direct comparative analysis of the efficacy of Balamapimod and Losmapimod in preclinical or clinical models of Chronic Obstructive Pulmonary Disease (COPD) cannot be conducted at this time due to a lack of publicly available experimental data for this compound in this indication. While both compounds target the p38 mitogen-activated protein kinase (MAPK) pathway, a key player in the inflammatory cascade of COPD, their development and disclosure of data have followed different trajectories. Extensive clinical trial data for Losmapimod in COPD patients have been published, whereas preclinical and clinical data for this compound (also known as MKI-833) in respiratory inflammation remain largely undisclosed.
This guide will provide a comprehensive overview of the available efficacy data for Losmapimod in COPD, detail the underlying mechanism of action through the p38 MAPK pathway, and describe the standard experimental protocols and models that would be necessary to evaluate and compare these two therapies.
The Shared Target: The p38 MAPK Signaling Pathway
Both this compound and Losmapimod are inhibitors of the p38 MAPK, a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. In COPD, chronic exposure to irritants like cigarette smoke leads to the activation of the p38 MAPK pathway in various immune and structural cells in the lungs. This activation triggers a cascade of downstream events, including the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and chemokines, which drive the characteristic inflammation and tissue damage seen in COPD. By inhibiting p38 MAPK, both this compound and Losmapimod aim to dampen this inflammatory response.
Losmapimod in COPD: A Summary of Clinical Findings
Losmapimod has been evaluated in several clinical trials involving patients with moderate to severe COPD. The primary goals of these studies were to assess its impact on exercise tolerance, lung function, and the frequency of exacerbations.
| Endpoint | Study Population | Treatment | Outcome |
| Exercise Tolerance | Moderate-to-severe COPD patients | Losmapimod (2.5 mg, 7.5 mg, 15 mg) or placebo twice daily for 24 weeks | No significant improvement in 6-minute walk distance compared to placebo.[1] |
| Lung Function (FEV1) | Moderate-to-severe COPD patients | Losmapimod (2.5 mg, 7.5 mg, 15 mg) or placebo twice daily for 24 weeks | No significant improvement in lung function.[1] |
| Exacerbation Rate | Moderate-to-severe COPD patients at high risk of exacerbations | Losmapimod (15 mg) or placebo | Did not reduce the rate of moderate/severe exacerbations.[2] |
| Systemic Inflammation | COPD patients with systemic inflammation (elevated fibrinogen) | Losmapimod (7.5 mg) or placebo twice daily for 16 weeks | No effect on arterial inflammation or endothelial function.[3] |
Despite the lack of efficacy on these key clinical endpoints, Losmapimod was generally well-tolerated in the COPD patient population.[1][3]
Experimental Protocols for Evaluating Efficacy in COPD Models
To conduct a comparative efficacy study between this compound and Losmapimod, standardized preclinical models of COPD would be essential. These models aim to replicate key features of the human disease, such as chronic inflammation, airway remodeling, and emphysema.
Common Preclinical COPD Models:
-
Cigarette Smoke Exposure Models: Mice or guinea pigs are exposed to cigarette smoke over a prolonged period (weeks to months) to induce a COPD-like phenotype. This is considered the gold-standard model as it mimics the primary cause of human COPD.
-
Lipopolysaccharide (LPS) Instillation Models: Intranasal or intratracheal administration of LPS, a component of bacterial cell walls, induces an acute and potent inflammatory response in the lungs, characterized by neutrophil infiltration and cytokine production. This model is useful for studying the acute anti-inflammatory effects of a compound.
-
Elastase-Induced Emphysema Models: Intratracheal instillation of elastase, a protease, leads to the destruction of alveolar walls, resulting in emphysema. This model is specifically used to study the effects of a drug on the structural changes in the lung.
Key Experimental Methodologies:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: This technique involves washing the airways and collecting the fluid to analyze the cellular infiltrate (e.g., neutrophils, macrophages) and the levels of inflammatory cytokines and chemokines.
-
Histopathology: Lung tissue is collected, sectioned, and stained to assess the degree of inflammation, airway remodeling (e.g., smooth muscle thickening, mucus gland hyperplasia), and emphysema (mean linear intercept).
-
Lung Function Measurement: In animal models, lung function parameters such as resistance and compliance can be measured using specialized equipment to assess airway obstruction.
-
Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting are used to measure the expression of key inflammatory genes and proteins in lung tissue to understand the molecular mechanism of action.
Conclusion: An Unanswered Question
References
- 1. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of p38 MAPK inhibitor losmapimod does not translate to clinical benefits in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Balamapimod's Anti-Inflammatory Efficacy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory drug development, Balamapimod (MKI-833) emerges as a significant agent targeting the Ras/Raf/MEK signaling cascade, a critical pathway implicated in inflammatory responses. This guide provides a comprehensive cross-validation of this compound's anti-inflammatory effects, offering a comparative analysis with other relevant kinase inhibitors, supported by experimental data and detailed protocols for the scientific community.
Mechanism of Action: Targeting the MEK Pathway
This compound is a reversible inhibitor of the Ras/Raf/MEK signaling pathway.[1][2][3] Unlike p38 MAPK inhibitors, which target a different cascade in the inflammatory response, this compound's mechanism centers on the inhibition of MEK (Mitogen-activated protein kinase kinase), a central kinase in a pathway that ultimately regulates the expression of various pro-inflammatory mediators.
The Ras/Raf/MEK/ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, including inflammation. Upon stimulation by inflammatory triggers such as cytokines or lipopolysaccharide (LPS), this pathway becomes activated, leading to the production of key inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). By inhibiting MEK, this compound effectively dampens this inflammatory cascade.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Comparative Analysis of Kinase Inhibitors
To contextualize the anti-inflammatory potential of this compound, this guide presents a comparison with established p38 MAPK inhibitors, which represent an alternative and well-studied anti-inflammatory strategy. While this compound acts on the MEK pathway, this comparison provides a broader perspective on targeting kinase-mediated inflammation.
| Compound | Target | IC50 (p38α) | IC50 (TNF-α Production) |
| This compound | Ras/Raf/MEK | N/A | Data not available |
| Talmapimod | p38α/β | 9 nM[4][5] | ~50-100 nM (LPS-stimulated human monocytes)[2] |
| Doramapimod | p38α, β, γ, δ | 38 nM (p38α)[6][7] | 18 nM (LPS-stimulated THP-1 cells)[8] |
| Losmapimod | p38α/β | pKi = 8.1 (p38α) | 0.1 µM (LPS-stimulated human PBMCs)[9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. pKi is the negative logarithm of the inhibition constant (Ki). N/A indicates that the data is not applicable as this compound does not target p38 MAPK.
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
In Vitro Anti-inflammatory Assay: Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a common method to assess the in vitro anti-inflammatory activity of compounds by measuring their effect on cytokine production in stimulated human immune cells.
Objective: To determine the IC50 of a test compound for the inhibition of TNF-α and IL-1β production in lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-1β
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with RPMI 1640 medium and resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-incubate the cells with the test compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (final concentration of 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Below is a workflow diagram for the in vitro anti-inflammatory assay.
p38 MAPK Enzymatic Assay
While this compound does not target p38 MAPK, understanding the methodology to assess the activity of p38 MAPK inhibitors is crucial for comparative pharmacology.
Objective: To determine the in vitro inhibitory activity of a compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., ATF2)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase buffer, the test compound, and the p38α enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3]
Conclusion
This compound presents a distinct approach to anti-inflammatory therapy by targeting the Ras/Raf/MEK signaling pathway. While direct comparative data with other MEK inhibitors in inflammatory models is still emerging, its mechanism of action provides a strong rationale for its continued investigation. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies and to elucidate the full therapeutic potential of this compound in inflammatory diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 863029-99-6 | Sun-shinechem [sun-shinechem.com]
- 3. This compound (MKI 833) | MEK抑制剂 | MCE [medchemexpress.cn]
- 4. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating Balamapimod's On-Target Activity: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target activity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative overview of genetic approaches to validate the on-target activity of Balamapimod (MKI-833), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. We will explore the use of siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of p38 MAPK to confirm that the cellular effects of this compound are a direct result of its interaction with its intended target.
This guide also presents a comparison of this compound with other notable p38 MAPK inhibitors, supported by quantitative data, and provides detailed experimental protocols for the key validation experiments.
Comparison of this compound with Alternative p38 MAPK Inhibitors
This compound's potency and selectivity are crucial parameters in its evaluation as a therapeutic candidate. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against p38 MAPK isoforms and compares them with other well-characterized p38 MAPK inhibitors.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity Notes |
| This compound (MKI-833) | ~5 | Data not widely available | Potent inhibitor of p38α. |
| SB203580 | 300-500 | Data not widely available | Commonly used tool compound, less potent than newer inhibitors. |
| Doramapimod (BIRB 796) | 38 | 65 | Pan-p38 inhibitor, also inhibits p38γ and p38δ.[1][2] |
| SB202190 | 50 | 100 | Potent inhibitor of p38α and p38β. |
Genetic Validation of this compound's On-Target Activity
Genetic methods provide the most definitive evidence for the on-target activity of a drug. By specifically reducing or eliminating the target protein, these approaches can demonstrate that the drug's effects are dependent on the presence of its target.
siRNA/shRNA-Mediated Knockdown of p38 MAPK
Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into cells to induce the degradation of specific messenger RNA (mRNA), thereby preventing the synthesis of the target protein (p38 MAPK in this case). If this compound's cellular effects are diminished or abolished in cells with reduced p38 MAPK levels, it strongly suggests that its activity is mediated through this target.
Expected Outcome: In a typical experiment, cells treated with siRNA or shRNA targeting p38 MAPK would show a blunted response to this compound treatment compared to control cells. For example, if this compound induces apoptosis in cancer cells, this effect would be significantly reduced in p38 MAPK knockdown cells.[3]
CRISPR-Cas9-Mediated Knockout of p38 MAPK
Principle: The CRISPR-Cas9 system allows for the precise and permanent disruption of a target gene at the DNA level, creating a knockout cell line that does not produce the target protein. Comparing the response of these knockout cells to wild-type cells upon this compound treatment provides a robust validation of on-target activity.
Expected Outcome: Similar to the knockdown approach, p38 MAPK knockout cells are expected to be resistant to the cellular effects of this compound. This provides a clean experimental system to dissect on-target from potential off-target effects.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
siRNA-Mediated Knockdown of p38 MAPK followed by this compound Treatment
Objective: To determine if the cellular effects of this compound are dependent on p38 MAPK expression.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
siRNA targeting p38 MAPK (validated sequences)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., cell viability assay kit, antibodies for Western blotting)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
For each well, dilute 30-50 pmol of p38 MAPK siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
This compound Treatment (Day 2 or 3):
-
After the desired incubation period for knockdown, replace the medium with fresh complete growth medium containing the desired concentration of this compound or DMSO vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Western Blotting: Lyse a subset of cells to confirm the knockdown efficiency of p38 MAPK. Probe membranes with antibodies against total p38 MAPK, phosphorylated p38 MAPK (as a control for pathway activation), and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability/Apoptosis Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) or an apoptosis assay (e.g., Annexin V staining followed by flow cytometry) to assess the cellular response to this compound in control versus knockdown cells.
-
CRISPR-Cas9-Mediated Knockout of p38 MAPK
Objective: To generate a p38 MAPK knockout cell line to validate this compound's on-target activity.
Materials:
-
Cell line of interest
-
pSpCas9(BB)-2A-GFP (PX458) or similar CRISPR-Cas9 expression vector
-
Validated single guide RNA (sgRNA) targeting p38 MAPK
-
Control sgRNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorter (FACS)
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Antibodies for Western blotting
Protocol:
-
sgRNA Cloning: Clone the p38 MAPK-targeting sgRNA and a control sgRNA into the CRISPR-Cas9 expression vector.
-
Transfection: Transfect the cell line with the sgRNA-containing CRISPR-Cas9 plasmids.
-
FACS-based Sorting: 24-48 hours post-transfection, sort GFP-positive cells (indicating successful transfection) into 96-well plates at a density of a single cell per well.
-
Clonal Expansion: Expand the single-cell clones.
-
Genotyping: Once clones have expanded, extract genomic DNA and perform PCR followed by sequencing to identify clones with frameshift mutations in the p38 MAPK gene.
-
Western Blot Validation: Confirm the absence of p38 MAPK protein expression in the identified knockout clones by Western blotting.
-
This compound Treatment and Analysis: Use the validated p38 MAPK knockout and wild-type parental cell lines for this compound treatment and subsequent cellular assays as described in the siRNA protocol.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Workflow for genetic validation of this compound's on-target activity.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Conclusion
The use of genetic approaches, such as siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, is indispensable for the rigorous validation of this compound's on-target activity. By demonstrating a clear dependency of the drug's cellular effects on the presence of p38 MAPK, researchers can build a strong case for its mechanism of action. This guide provides a framework for designing and interpreting such validation studies, ultimately contributing to the robust preclinical development of this compound and other targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balamapimod and BIRB 796 in the Suppression of TNF-alpha Production
For researchers and professionals in drug development, the targeted inhibition of inflammatory cytokines is a cornerstone of therapeutic strategy. Tumor Necrosis Factor-alpha (TNF-α) stands out as a pivotal mediator in inflammatory pathways, making its regulation a key area of investigation. This guide provides a detailed comparison of two small molecule inhibitors, Balamapimod and BIRB 796, in their capacity to suppress TNF-α production, supported by experimental data and methodologies.
While both molecules have been investigated for their anti-inflammatory properties, a crucial distinction in their primary mechanism of action has been identified. BIRB 796 is a well-characterized and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade leading to TNF-α synthesis. In contrast, available data suggests that this compound (also known as MKI-833) primarily functions as a MEK inhibitor, targeting a different pathway in the MAPK signaling cascade. This fundamental difference in their molecular targets dictates their distinct approaches to modulating TNF-α production.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BIRB 796, highlighting the disparity in the depth of publicly accessible information, particularly for this compound's activity against p38 MAPK and TNF-α.
Table 1: Inhibition of p38 MAPK Isoforms
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Data Source |
| BIRB 796 | 38 | 65 | 200 | 520 | [1] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Inhibition of TNF-α Production
| Compound | Assay System | Stimulant | IC50 (nM) | Data Source |
| BIRB 796 | Human PBMCs | LPS | 21 | [2] |
| BIRB 796 | Human Whole Blood | LPS | 960 | [2] |
| This compound | Data not available |
Signaling Pathways and Mechanisms of Action
The differential targeting of the MAPK cascade by BIRB 796 and this compound is a critical aspect of their comparison.
BIRB 796: A Potent p38 MAPK Inhibitor
BIRB 796 acts as a potent, allosteric inhibitor of p38 MAPK. The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory cytokines, leading to the transcriptional and translational regulation of TNF-α. By binding to p38 MAPK, BIRB 796 prevents its activation and subsequent downstream signaling, thereby effectively suppressing the production of TNF-α.
Caption: p38 MAPK signaling pathway to TNF-α production, inhibited by BIRB 796.
This compound: A MEK Inhibitor
Current evidence identifies this compound as an inhibitor of MEK (MAPK/ERK Kinase), which is part of the ERK (Extracellular signal-regulated kinase) pathway. While the ERK pathway is also involved in cellular processes like proliferation and differentiation, its direct role in stimulating TNF-α production is less pronounced than that of the p38 pathway. Inhibition of MEK would therefore be expected to have a more indirect or less potent effect on TNF-α suppression compared to a direct p38 inhibitor.
Caption: The MEK/ERK signaling pathway, the primary target of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to evaluate the TNF-α suppressing activity of inhibitors like BIRB 796.
In Vitro TNF-α Suppression Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the in vitro potency of a compound in inhibiting TNF-α production from primary human immune cells.
Methodology:
-
Isolation of PBMCs:
-
Human whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium.
-
-
Cell Plating and Compound Treatment:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
The test compound (e.g., BIRB 796) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Cells are pre-incubated with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation of TNF-α Production:
-
Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 10 ng/mL) to stimulate TNF-α production, with the exception of unstimulated control wells.
-
-
Incubation:
-
The plates are incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of TNF-α:
-
The plates are centrifuged, and the cell-free supernatants are collected.
-
The concentration of TNF-α in the supernatants is determined using a commercial Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of TNF-α inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) is determined by non-linear regression analysis.
-
Caption: Experimental workflow for in vitro TNF-α suppression assay in human PBMCs.
Conclusion
In the context of suppressing TNF-α production, BIRB 796 and this compound represent two distinct pharmacological approaches. BIRB 796 is a well-documented, potent inhibitor of p38 MAPK, a direct and critical regulator of TNF-α. The quantitative data available for BIRB 796 clearly demonstrates its efficacy in inhibiting TNF-α in relevant human cellular systems.
Conversely, the primary mechanism of this compound appears to be through the inhibition of MEK. While the MEK/ERK pathway is a vital cellular signaling route, its direct contribution to inflammatory TNF-α production is less established than the p38 pathway. The lack of specific, publicly available data on this compound's IC50 for p38 MAPK and its direct effect on TNF-α production makes a head-to-head quantitative comparison with BIRB 796 challenging.
For researchers specifically aiming to inhibit TNF-α production via the p38 MAPK pathway, BIRB 796 is a well-characterized tool with robust supporting data. Future research on this compound should aim to clarify its full kinase inhibitory profile and provide quantitative data on its effects on inflammatory cytokine production to enable a more direct and comprehensive comparison.
References
- 1. Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 2. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balamapimod and Pamapimod in Arthritis Research
A deep dive into two p38 MAPK inhibitors and their performance in preclinical and clinical arthritis studies.
In the landscape of therapeutic development for inflammatory conditions such as rheumatoid arthritis, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been a focal point of investigation. This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, making it a prime target for drug intervention. Among the numerous inhibitors developed to target this pathway, Balamapimod and Pamapimod have emerged as notable candidates. This guide provides a comparative analysis of these two molecules based on available scientific literature, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and safety profiles in the context of arthritis studies.
Mechanism of Action: Targeting the Inflammatory Cascade
Both this compound and Pamapimod are small molecule inhibitors of the p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[2] In inflammatory arthritis, the activation of this pathway leads to the production of several pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3][4] By inhibiting p38 MAPK, this compound and Pamapimod aim to suppress the production of these inflammatory mediators, thereby reducing joint inflammation and damage.
Pamapimod has been shown to be a selective inhibitor of the p38α and p38β isoforms of the MAP kinase.[5] Preclinical studies have demonstrated its ability to inhibit the production of TNF-α and IL-1β in various cellular and in vivo models.[5] The use of the INN stem '-mapimod' in this compound's name also signifies it as a mitogen-activated protein (MAP) kinase inhibitor.[1]
The following diagram illustrates the central role of the p38 MAPK pathway in the inflammatory process characteristic of arthritis and the point of intervention for inhibitors like this compound and Pamapimod.
Preclinical Efficacy of Pamapimod
Pamapimod has undergone a series of preclinical evaluations to determine its efficacy in models of arthritis. These studies have provided the foundational data for its progression into clinical trials.
In Vitro Inhibition of Kinase Activity and Cytokine Production
Pamapimod demonstrated potent enzymatic inhibition of p38α and p38β with IC50 values of 0.014 µM and 0.48 µM, respectively.[5] In cellular assays, it effectively inhibited the phosphorylation of heat shock protein-27 (HSP27), a downstream substrate of p38, with an IC50 of 0.06 µM.[5] Furthermore, Pamapimod suppressed the production of key inflammatory cytokines. It inhibited lipopolysaccharide (LPS)-stimulated TNF-α production by monocytes and IL-1β production in human whole blood.[5] It also reduced spontaneous TNF-α production from synovial explants obtained from rheumatoid arthritis patients.[5][6]
In Vivo Efficacy in Animal Models of Arthritis
In a murine collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis, oral administration of Pamapimod at doses of 50 mg/kg or greater resulted in a significant reduction in the clinical signs of inflammation and bone loss.[5] In a rat model of inflammatory pain (hyperalgesia), Pamapimod demonstrated a dose-dependent increase in pain tolerance, highlighting the role of p38 in inflammation-associated pain.[5]
Clinical Trial Performance of Pamapimod in Rheumatoid Arthritis
Pamapimod has been evaluated in clinical trials involving patients with active rheumatoid arthritis. The results, however, have been mixed, leading to a halt in its development for this indication.
Monotherapy vs. Methotrexate
A 12-week, double-blind, methotrexate-controlled study was conducted to assess the efficacy and safety of Pamapimod as a monotherapy in adult patients with active RA.[7] Patients were randomized to receive one of three daily doses of Pamapimod (50 mg, 150 mg, or 300 mg) or methotrexate (escalated from 7.5 mg/week to 20 mg/week).[7] The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.
The results showed that Pamapimod was less effective than methotrexate.[7] The ACR20 response rates were 23%, 18%, and 31% for the 50 mg, 150 mg, and 300 mg Pamapimod groups, respectively, compared to 45% in the methotrexate group.[6][7] Secondary efficacy endpoints, including ACR50 and ACR70 responses, showed a similar pattern.[7]
Combination Therapy with Methotrexate
Another 12-week, double-blind, placebo-controlled study evaluated Pamapimod in patients with active RA who had an inadequate response to stable doses of methotrexate. Patients were randomized to receive one of six doses of Pamapimod (up to 300 mg once daily) or a placebo, in addition to their ongoing methotrexate therapy.
In this combination therapy setting, Pamapimod did not demonstrate a significant improvement in efficacy compared to placebo. The ACR20 response rates at week 12 in the Pamapimod groups ranged from 31% to 43%, which was not statistically different from the 34% response rate in the placebo group.
The following table summarizes the key efficacy data from the Pamapimod clinical trials in rheumatoid arthritis.
| Trial Design | Treatment Groups | Primary Endpoint (ACR20 Response at Week 12) | Reference |
| Monotherapy vs. Methotrexate | Pamapimod 50 mg | 23% | [7] |
| Pamapimod 150 mg | 18% | [7] | |
| Pamapimod 300 mg | 31% | [7] | |
| Methotrexate | 45% | [7] | |
| Combination with Methotrexate vs. Placebo | Pamapimod (all doses) | 31% - 43% | |
| Placebo | 34% |
Safety and Tolerability of Pamapimod
In clinical trials, Pamapimod was generally well-tolerated.[7] The most common adverse events were mild and included infections, skin disorders, and dizziness.[7] However, the 300 mg dose appeared to be associated with a higher incidence of toxicity compared to the lower doses and methotrexate.[7] There have also been reports of hepatotoxicity associated with some p38 inhibitors, which has been a concern for this class of drugs.[8]
This compound in Arthritis Studies
Publicly available data on the specific use of this compound in arthritis studies is limited. As a p38 MAP kinase inhibitor, its theoretical mechanism of action in arthritis would be similar to that of Pamapimod, focusing on the inhibition of pro-inflammatory cytokine production.[1] Without published preclinical or clinical data in arthritis models, a direct comparison of its efficacy and safety with Pamapimod is not possible at this time.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and can be found in the primary publications. However, a general workflow for a clinical trial evaluating a novel therapeutic in rheumatoid arthritis is outlined below.
Conclusion
The development of p38 MAPK inhibitors for the treatment of rheumatoid arthritis has been challenging, with several promising candidates failing to demonstrate sufficient efficacy in clinical trials. Pamapimod, despite strong preclinical data, did not show a significant clinical benefit over placebo when added to methotrexate and was less effective than methotrexate as a monotherapy.[7][9] While the safety profile of Pamapimod was generally acceptable, the lack of efficacy led to the discontinuation of its development for RA. For this compound, a conclusive comparison is not feasible due to the absence of published arthritis-specific data. The journey of these two molecules underscores the complexities of translating preclinical findings into clinical success in the field of inflammatory diseases and highlights the ongoing need for novel therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Balamapimod: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Balamapimod is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Core Principles of this compound Disposal
This compound, an investigational kinase inhibitor, should be treated as a potentially hazardous substance. The disposal procedures outlined below are designed to minimize exposure risks to personnel and prevent environmental contamination. These guidelines are based on general best practices for laboratory chemical waste and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a respirator may be necessary. Consult your institution's EHS guidelines.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste requires careful segregation at the point of generation.
1. Unused or Expired this compound (Pure Compound):
-
Do Not Dispose Down the Drain or in Regular Trash: this compound should never be disposed of in sinks or regular waste bins.
-
Original Container: If possible, keep the compound in its original, clearly labeled container.
-
Hazardous Chemical Waste: Designate the container for hazardous chemical waste collection. This should be a securely sealed, leak-proof container.
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents as "this compound" and including any known hazard information.
-
Collection: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
2. Contaminated Labware and Materials: This category includes items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, flasks, and contaminated paper towels or bench protectors.
-
Solid Waste:
-
Place all contaminated solid waste into a designated hazardous waste container. Depending on institutional policies, this may be a "trace chemotherapy" or "cytotoxic waste" bin, often color-coded (e.g., yellow).
-
Do not mix with regular or biohazardous waste.
-
-
Sharps:
-
Any sharps (needles, scalpels, contaminated glass) must be placed in a puncture-resistant sharps container designated for hazardous chemical or cytotoxic waste.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless approved by your EHS department.
-
3. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution as recommended by your institution's safety protocols (e.g., a detergent solution followed by a rinse with 70% ethanol).
-
All cleaning materials (wipes, paper towels) used in the decontamination process must be disposed of as contaminated solid waste.
Summary of this compound Properties
For quick reference, the following table summarizes key data for this compound.
| Property | Data |
| Synonyms | MKI 833, M3814 |
| Molecular Formula | C₃₀H₃₂ClN₇OS |
| Physical Form | Solid |
| Storage Temperature | -20°C to -80°C for long-term stability[1][2] |
| Solubility | Soluble in DMSO[2] |
| Known Hazards | While specific data is limited, similar compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[3][4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper segregation and disposal of this compound waste streams.
References
Personal protective equipment for handling Balamapimod
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Balamapimod. The following procedures are designed to ensure user safety and proper management of the compound throughout its lifecycle in the laboratory, from initial handling to final disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous kinase inhibitors, such as Neflamapimod and Bentamapimod, indicate potential hazards that should be assumed for this compound until proven otherwise. The primary anticipated hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields or Face Shield | ANSI Z87.1 compliant | Protects against splashes, dust, and aerosols.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, check manufacturer's breakthrough times.[3] | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory Coat or Impervious Clothing | Long-sleeved, fully buttoned | Protects skin from contamination.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in poorly ventilated areas or when handling powders.[3] | Prevents inhalation of dust or aerosols.[1] |
Engineering Controls and Safe Handling Practices
Proper engineering controls are the primary line of defense to minimize exposure.
-
Ventilation: All work with this compound, especially handling of the solid form, should be conducted in a well-ventilated area.[1] A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Eye Wash and Safety Shower: An accessible eye wash station and safety shower must be available in the immediate work area.[1]
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Storage and Disposal
Proper storage and disposal are essential to maintain compound integrity and prevent environmental contamination.
-
Storage: this compound should be stored at -20°C for long-term stability.[4][5] Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste.[1] Follow all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.[6]
Occupational Exposure Limits (OELs)
No official Occupational Exposure Limit (OEL) has been established for this compound. For novel pharmaceutical compounds without established OELs, an approach of containment and minimizing exposure is recommended.[7][8]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 863029-99-6 [chemicalbook.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Medical Waste Management Program [cdph.ca.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
